molecular formula C12H22N2O3 B1398011 3-(3-hydroxy-3-méthyl-azétidin-1-yl)azétidine-1-carboxylate de tert-butyle CAS No. 1257294-14-6

3-(3-hydroxy-3-méthyl-azétidin-1-yl)azétidine-1-carboxylate de tert-butyle

Numéro de catalogue: B1398011
Numéro CAS: 1257294-14-6
Poids moléculaire: 242.31 g/mol
Clé InChI: JHWAVTVUXCSETO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate is being studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.

Case Study : Research has indicated that derivatives of azetidine compounds exhibit promising activity against certain types of cancer and neurological disorders. For example, azetidine derivatives have shown potential in inhibiting tumor growth in preclinical models .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex nitrogen-containing heterocycles. Its functional groups allow for further chemical transformations, making it valuable in synthetic pathways.

Case Study : A study demonstrated the use of tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate in synthesizing novel compounds with enhanced biological activity. The ability to introduce various substituents at the azetidine ring has been exploited to create libraries of compounds for biological screening .

Agrochemical Development

There is a growing interest in exploring the application of this compound in agrochemicals. Its structural characteristics may contribute to the development of new pesticides or herbicides.

Research Insights : Preliminary studies suggest that modifications of azetidine derivatives can lead to compounds with improved efficacy against agricultural pests while minimizing environmental impact .

Activité Biologique

Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate (CAS No. 1257294-14-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, chemical properties, and biological activities, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.32 g/mol
  • Structure : The compound features a tert-butyl group, an azetidine ring, and a hydroxymethyl substituent, contributing to its unique chemical behavior.

Synthesis

The synthesis of tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)azetidine derivatives with appropriate carboxylic acids or their derivatives under controlled conditions. The reaction often utilizes coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired ester linkage.

Antimicrobial Activity

Recent studies have shown that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

CompoundMIC (μg/mL)Activity
Compound A0.5 - 1.0Potent against M. tuberculosis
Compound B4 - 8Moderate against S. aureus

These findings suggest that modifications in the azetidine structure can enhance antimicrobial efficacy, making it a candidate for further drug development.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that azetidine derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231).

Cell LineIC₅₀ (μM)Selectivity Index
MCF-717.02High
MDA-MB-23111.73Moderate

The selectivity index indicates a favorable profile for targeting cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.

The proposed mechanism of action for these compounds involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, some azetidine derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study tested various azetidine derivatives against resistant bacterial strains, revealing that certain modifications led to enhanced activity against M. tuberculosis, with MIC values as low as 0.48 μg/mL for the most potent derivative.
  • Anticancer Research : Another investigation focused on the effects of azetidine compounds on MDA-MB-231 cells, demonstrating a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Propriétés

IUPAC Name

tert-butyl 3-(3-hydroxy-3-methylazetidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)13-5-9(6-13)14-7-12(4,16)8-14/h9,16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWAVTVUXCSETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2CN(C2)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 10 mL round-bottomed flask was charged with a solution of 3-oxoazetidine-1-carboxylic acid tert-butyl ester (0.21 g, 1.23 mmol), 3-methylazetidin-3-ol (0.13 g, 1.48 mmol) and 4 Å molecular sieves (1.2 g) in DCE (5 mL). The reaction mixture was stirred for 3 h at room temperature. Sodium triacetoxyborohydride (0.52 g, 2.47 mmol) was added and the reaction mixture was stirred for 18 h at room temperature. The suspension was filtered through Celite and the solution was concentrated in vacuo. The residue was purified by flash chromatography (Si—PPC, EtOAc:cyclohexane, 0:100 to 100:0) to give 3-Hydroxy-3-methyl-[1,3′]biazetidinyl-1′-carboxylic acid tert-butyl ester as a colourless oil (0.09 g, 30%). 1H NMR (300 MHz, CDCl3): δ 3.93 (dd, J=9.2, 7.2 Hz, 2H), 3.82-3.70 (m, 2H), 3.50-3.40 (m, 1H), 3.32 (d, J=8.1 Hz, 2H), 3.21 (d, J=8.1 Hz, 2H), 1.51 (s, 3H), 1.43 (s, 9H).
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.